5,8-dimethyl-1-tetralone chemical structure and properties
5,8-dimethyl-1-tetralone chemical structure and properties
An In-Depth Technical Guide to 5,8-Dimethyl-1-Tetralone for Advanced Research
Introduction: The Significance of the Tetralone Scaffold
In the landscape of organic synthesis and medicinal chemistry, the tetralone scaffold represents a cornerstone building block. These bicyclic aromatic ketones are not merely synthetic curiosities; they are integral components of numerous natural products and serve as pivotal intermediates in the development of potent therapeutic agents.[1][2] 5,8-Dimethyl-1-tetralone (CAS No: 5037-63-8), a specific derivative, exemplifies this utility.[3] Its strategic methylation on the aromatic ring provides a unique chemical profile that has been leveraged for the synthesis of complex molecules, particularly in the realm of sesquiterpenes and other biologically active compounds.[4][5]
This guide offers a comprehensive overview of 5,8-dimethyl-1-tetralone, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, its chemical behavior, and its potential applications, grounded in authoritative references.
Chemical Structure and Physicochemical Properties
5,8-Dimethyl-1-tetralone possesses a fused ring system consisting of a benzene ring fused to a cyclohexanone ring. The systematic IUPAC name is 3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone. The methyl groups at the C5 and C8 positions sterically influence the molecule's reactivity and are key to its role as a specific precursor in multi-step syntheses.
The core structure is achiral, with a molecular formula of C₁₂H₁₄O and a molecular weight of approximately 174.24 g/mol .[3]
Table 1: Physicochemical Properties of 5,8-Dimethyl-1-Tetralone
| Property | Value | Source |
| CAS Number | 5037-63-8 | [3] |
| Molecular Formula | C₁₂H₁₄O | [3] |
| Molecular Weight | 174.24 g/mol | [3] |
| Boiling Point | 160–162 °C at 1595 Pa | [6] |
| Infrared (IR) Spectrum | ν_max: 1674 cm⁻¹ (C=O stretch) | [6] |
| Mass Spectrum (MS) | m/z: 174 (M⁺, 88%) | [6] |
| ¹H NMR (CDCl₃) | δ 7.16 (d, 1H), 6.97 (d, 1H), 2.87 (t, 2H), 2.59 (s, 3H), 2.28 (s, 3H), 2.08–1.99 (m, 2H) | [6] |
Synthesis of 5,8-Dimethyl-1-Tetralone: A Validated Protocol
The synthesis of 5,8-dimethyl-1-tetralone is efficiently achieved from readily available starting materials. A well-established and high-yielding route begins with p-xylene, proceeding through a Friedel-Crafts acylation followed by an intramolecular cyclization.[5][6] This method is advantageous due to its reliability and scalability.
Synthetic Workflow Diagram
Caption: Synthesis of 5,8-Dimethyl-1-Tetralone from p-Xylene.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation to form γ-(2,5-Dimethylphenyl)butyric Acid
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add p-xylene and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Reagent Addition: Slowly add 4-chlorobutyric acid to the stirred mixture. The causality for the slow addition is to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: Heat the mixture gently to initiate the reaction. The Friedel-Crafts acylation proceeds as the electrophilic acylium ion (generated from 4-chlorobutyric acid and AlCl₃) attacks the electron-rich p-xylene ring.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate acid.
Step 2: Intramolecular Cyclization to 5,8-Dimethyl-1-Tetralone
-
Reaction Setup: Place the crude γ-(2,5-dimethylphenyl)butyric acid into a flask.
-
Cyclization: Add polyphosphoric acid (PPA), a strong dehydrating and cyclizing agent. Heat the mixture with stirring. The PPA protonates the carboxylic acid, facilitating an intramolecular electrophilic attack on the aromatic ring to form the six-membered ketone ring, yielding the tetralone.[5] This step is reported to produce the final product in excellent yield.[6]
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent, wash to neutrality, dry, and concentrate. The crude 5,8-dimethyl-1-tetralone can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Drug Development
The chemical reactivity of 5,8-dimethyl-1-tetralone is centered on its ketone functional group and the adjacent benzylic positions. These sites allow for a wide range of transformations, making it a valuable intermediate.
Key Reactions:
-
Reduction: The ketone can be reduced to the corresponding alcohol (1-tetralol derivative) using reducing agents like sodium borohydride.[1]
-
Conversion to 2-Tetralone: It serves as a starting material for the synthesis of 5,8-dimethyl-2-tetralone, a crucial intermediate for eudesmane sesquiterpenes like occidol and emmotin-G.[4][5][6][7] This transformation typically involves conversion to a dihydronaphthalene intermediate, followed by epoxidation and acid-catalyzed rearrangement.[5][6]
Role as a Privileged Scaffold in Medicinal Chemistry
The broader tetralone framework is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural motif capable of binding to a variety of biological targets.[2][8] By using 5,8-dimethyl-1-tetralone as a starting point, chemists can synthesize libraries of compounds for screening against various therapeutic targets.
-
CNS Agents: The tetralone core is found in drugs targeting the central nervous system, including antidepressants (e.g., Sertraline) and ligands for dopamine and serotonin receptors.[2][8]
-
Anticancer and Antimicrobial Agents: Numerous tetralone derivatives have been synthesized and evaluated for their potential as anticancer, antitumor, and antibacterial agents.[2][9]
-
Enzyme Inhibitors: The scaffold is a key component in the design of inhibitors for enzymes such as monoamine oxidase (MAO), which are targets for treating depression and Parkinson's disease, and various kinases.[8]
Conceptual Drug Discovery Workflow
Caption: Role of Tetralone Scaffold in a Drug Discovery Pipeline.
Safety and Handling
As with all laboratory chemicals, 5,8-dimethyl-1-tetralone should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10][12]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[10] Seek medical attention if irritation or other symptoms persist.
Conclusion
5,8-Dimethyl-1-tetralone is a chemically significant molecule that serves as a versatile and valuable intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an ideal starting point for constructing more complex molecular architectures. For researchers in drug discovery, the tetralone scaffold it embodies continues to be a fruitful source of novel therapeutic candidates, from CNS agents to kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for unlocking its full potential in advanced scientific research.
References
- Sigma-Aldrich. 5,8-Dimethoxy-1-tetralone 99%.
- ChemicalBook. 5,8-dimethyl-1-tetralone.
- Banerjee, A. K., Vera, W., & Laya, M. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes.
- Taylor & Francis Online.
- Guidechem. 5,8-DIMETHYL-1-TETRALONE (cas 5037-63-8) SDS/MSDS download.
- ResearchGate. (PDF)
- Amerigo Scientific. 5,7-Dimethyl-1-tetralone (97%).
- Fisher Scientific.
- Fisher Scientific.
- Thermo Fisher Scientific.
- ResearchGate. (PDF) Wittig Reaction on 5,8-Dimethyl-2-Tetralone. A Total Formal Synthesis of Emmotin-G Methyl Ether.
- Wikipedia. 1-Tetralone.
- CymitQuimica. CAS 19550-57-3: 6,7-DIMETHYL-1-TETRALONE.
- ResearchGate. (PDF)
- ChemicalBook.
- PubMed.
- ResearchGate.
- Benchchem. Application of 7-Bromo-1-tetralone in Medicinal Chemistry: A Detailed Guide for Researchers.
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